1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole

Catalog No.
S8851062
CAS No.
M.F
C10H9FN2
M. Wt
176.19 g/mol
Availability
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1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole

Product Name

1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole

IUPAC Name

1-(3-fluorophenyl)-3-methylpyrazole

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

InChI

InChI=1S/C10H9FN2/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,1H3

InChI Key

QFHVEECADRAVOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC(=CC=C2)F

Systematic Nomenclature and IUPAC Classification

The IUPAC name for this compound is 5-methyl-1-(3-fluorophenyl)-1H-pyrazole, derived from its pyrazole ring substituted with a methyl group at position 3 and a 3-fluorophenyl group at position 1. The numbering prioritizes the nitrogen atoms in the pyrazole ring, with the fluorine atom located at the meta position on the phenyl substituent.

Molecular Formula and Structural Isomerism

The molecular formula is C₁₀H₉FN₂, with a molecular weight of 176.19 g/mol. Structural isomerism arises from possible variations in substituent positions:

  • Regioisomerism: The fluorine atom on the phenyl ring could occupy ortho, meta, or para positions, though the 3-fluorophenyl variant is specified here.
  • Tautomerism: The pyrazole ring exhibits prototropic tautomerism, with hydrogen shifts between nitrogen atoms, though the 1H-pyrazole form is dominant in this case.

Table 1: Molecular Identity

PropertyValueSource
Molecular FormulaC₁₀H₉FN₂
Molecular Weight176.19 g/mol
SMILESCC1=NN(C=C1)C2=CC(=CC=C2)F
InChIKeyTZVCKCWQWFQNGV-UHFFFAOYSA-N

Crystallographic Data and Three-Dimensional Conformation

While explicit crystallographic data for this compound is limited, analogs such as 4-(3-fluorophenyl)-3-methyl-1H-pyrazole () and 1-(4-fluorophenyl)-3-methyl-1H-pyrazole () provide insights. The pyrazole ring adopts a planar geometry, with the phenyl ring oriented at a dihedral angle of approximately 30–45° relative to the pyrazole plane. Intermolecular interactions, such as C–H···F and π-π stacking, stabilize the crystal lattice in related structures.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45–7.35 (m, 1H, aromatic H adjacent to F),
    • δ 7.15–7.05 (m, 2H, aromatic H),
    • δ 6.95 (s, 1H, pyrazole H4),
    • δ 2.40 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 162.1 (C–F, J = 245 Hz),
    • δ 140.2 (pyrazole C3),
    • δ 129.5–115.3 (aromatic carbons),

      δ 13.2 (CH₃).

Infrared (IR) and Mass Spectrometric Profiling

  • IR (KBr): Peaks at 3100 cm⁻¹ (C–H aromatic), 1600 cm⁻¹ (C=N pyrazole), and 1220 cm⁻¹ (C–F).
  • Mass Spectrometry: ESI-MS m/z 177.08 [M+H]⁺, consistent with the molecular formula.

The synthesis of 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole relies primarily on the cyclocondensation approach utilizing 3-fluorophenylhydrazine and appropriate 1,3-dicarbonyl compounds as key precursors [8] [11]. The selection of precursors significantly influences both regioselectivity and overall yield of the target compound.

Primary Precursor Systems

The most effective precursor combination involves 3-fluorophenylhydrazine hydrochloride and acetylacetone in stoichiometric ratios ranging from 1:1.1 to 1:1.5 [8] [11]. Research has demonstrated that optimal yields are achieved when employing a slight excess of the 1,3-dicarbonyl component, typically 1.2 equivalents, to ensure complete consumption of the hydrazine derivative [17] [18].

Alternative precursor systems include the use of ethyl acetoacetate as the dicarbonyl component, which provides comparable yields but requires careful control of reaction conditions to prevent ester hydrolysis [18]. The reaction stoichiometry for this pathway typically employs 1.0 equivalent of 3-fluorophenylhydrazine to 1.3 equivalents of ethyl acetoacetate [8].

Stoichiometric Optimization Studies

Comprehensive optimization studies have revealed that deviation from optimal stoichiometric ratios significantly impacts product formation [9] [17]. When the hydrazine to dicarbonyl ratio exceeds 1:1.5, competitive side reactions including hydrazine decomposition become prominent, reducing overall yield to below 60% [17]. Conversely, insufficient dicarbonyl compound (ratios below 1:1.1) results in incomplete conversion and formation of unreacted starting materials [8].

Hydrazine:Dicarbonyl RatioYield (%)Conversion (%)Selectivity (%)
1:1.0657883
1:1.2829586
1:1.5799484
1:2.0689274

The optimal reaction stoichiometry demonstrates that 1.2 equivalents of dicarbonyl compound provides the highest yield while maintaining excellent selectivity [17] [18].

Catalytic Systems for Pyrazole Ring Formation

Acid-Catalyzed Systems

Traditional acid-catalyzed pyrazole formation employs hydrochloric acid or acetic acid as catalysts [8] [12]. Hydrochloric acid concentrations of 0.1 to 0.5 molar equivalents have been shown to facilitate efficient cyclization while maintaining regioselectivity [11] [12]. The mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity and promoting nucleophilic attack by the hydrazine nitrogen [18].

Acetic acid catalysis offers milder conditions and reduced corrosivity compared to mineral acids [11]. Optimal concentrations range from 0.2 to 0.8 equivalents, with reaction times typically extending from 2 to 6 hours under reflux conditions [8] [18].

Base-Catalyzed Approaches

Recent developments have explored base-catalyzed pyrazole formation using sodium acetate, potassium carbonate, and triethylamine [9] [17]. Sodium acetate (0.5 equivalents) in ethanol provides excellent yields (85-92%) with reduced reaction times compared to acid-catalyzed systems [9]. The base-catalyzed mechanism involves deprotonation of the hydrazine, increasing nucleophilicity and facilitating cyclization [17].

Potassium carbonate catalysis has demonstrated particular effectiveness for fluorinated substrates, with yields consistently exceeding 80% when employed at concentrations of 0.3 to 0.7 equivalents [8] [9]. The enhanced basicity of carbonate effectively neutralizes hydrogen fluoride generated during the reaction, preventing catalyst poisoning [17].

Transition Metal Catalysis

Copper-based catalysts have emerged as highly effective systems for pyrazole synthesis [8] [30]. Copper(II) triflate at 5-10 molar percent loading provides excellent yields (90-95%) under mild conditions [8]. The copper center coordinates to both the hydrazine and dicarbonyl substrate, organizing the transition state and accelerating cyclization [30].

Iron(III) triflate represents an alternative transition metal catalyst, though yields are generally lower (75-85%) compared to copper systems [8]. The iron catalyst requires higher loading (10-15 molar percent) and extended reaction times to achieve optimal conversion [30].

Catalyst SystemLoading (mol%)Temperature (°C)Time (h)Yield (%)
Copper(II) triflate1060492
Iron(III) triflate1580678
Sodium acetate5078385
Acetic acid8078579

Solvent Effects and Reaction Kinetics

Protic Solvent Systems

Ethanol remains the most widely employed solvent for pyrazole synthesis due to its excellent solvating properties for both hydrazine and dicarbonyl substrates [11] [16]. Kinetic studies in ethanol demonstrate first-order dependence on both substrate concentrations with second-order rate constants ranging from 0.15 to 0.32 M⁻¹s⁻¹ at 78°C [11] [16].

Trifluoroethanol provides enhanced reaction rates compared to ethanol, with rate constants increasing by 40-60% under equivalent conditions [11]. The increased acidity of trifluoroethanol facilitates proton transfer steps in the cyclization mechanism, accelerating overall reaction kinetics [16]. However, the higher cost of trifluoroethanol limits its practical application [11].

Methanol exhibits intermediate kinetic behavior between ethanol and trifluoroethanol, with rate constants typically 20-30% higher than ethanol systems [11] [16]. The smaller molecular size of methanol enhances diffusion rates, contributing to improved kinetics despite lower solvating power compared to ethanol [16].

Aprotic Solvent Effects

Dimethylformamide and dimethyl sulfoxide have been investigated as alternative reaction media [11] [17]. Dimethylformamide provides excellent substrate solubility but exhibits significantly slower reaction kinetics, with rate constants 50-70% lower than ethanol systems [17]. The reduced kinetics are attributed to competitive coordination of dimethylformamide to metal catalysts and reduced hydrogen bonding facilitation [11].

Dimethyl sulfoxide demonstrates similar solubility properties to dimethylformamide but with marginally improved kinetics [17]. The higher dielectric constant of dimethyl sulfoxide enhances ionic intermediates' stability, contributing to modest rate improvements [11].

Tetrahydrofuran exhibits poor substrate solubility and significantly reduced reaction rates, making it unsuitable for efficient pyrazole synthesis [11] [16]. The limited hydrogen bonding capability of tetrahydrofuran reduces transition state stabilization, resulting in activation energy increases of 3-5 kcal/mol [16].

Temperature and Kinetic Studies

Detailed kinetic investigations reveal that pyrazole formation follows an Arrhenius relationship with activation energies ranging from 18 to 25 kcal/mol depending on the solvent system [25] [29]. In ethanol, the activation energy is 22.3 kcal/mol with a pre-exponential factor of 1.8 × 10⁶ M⁻¹s⁻¹ [25].

Temperature optimization studies demonstrate that reaction rates increase exponentially with temperature up to 80°C, beyond which solvent loss and side reactions become significant [25] [29]. The optimal temperature range for synthesis is 75-80°C, providing maximum rates while maintaining selectivity [25].

Temperature (°C)Rate Constant (M⁻¹s⁻¹)Half-life (min)Yield (%)
600.08912576
700.1567184
780.2434689
850.3613187
950.4982382

Purification Techniques and Yield Optimization

Chromatographic Purification Methods

Column chromatography using silica gel represents the primary purification technique for 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole [14] [16]. Optimal separation is achieved using hexane:ethyl acetate gradient elution, typically starting at 19:1 and progressing to 9:1 [16]. The fluorinated pyrazole exhibits an Rf value of 0.35-0.42 in 9:1 hexane:ethyl acetate [14].

High-performance liquid chromatography provides superior resolution for analytical and preparative applications [14] [15]. Reversed-phase systems using acetonitrile:water gradients (60:40 to 90:10) achieve baseline separation of regioisomers and impurities [15]. Detection at 254 nm provides optimal sensitivity for fluorinated pyrazole derivatives [14].

Supercritical fluid chromatography offers enhanced separation efficiency with reduced solvent consumption [14]. Carbon dioxide-based mobile phases with methanol modifiers (5-15%) provide excellent resolution while maintaining environmental compatibility [14].

Crystallization and Recrystallization

Recrystallization from ethanol-water mixtures provides high-purity 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole with yields typically exceeding 85% [16] . The optimal solvent ratio is 3:1 ethanol:water, with slow cooling from 60°C to room temperature promoting uniform crystal formation .

Alternative recrystallization solvents include methanol-water (2:1) and acetone-hexane (1:2) systems [16] . Methanol-water provides slightly lower yields (80-83%) but improved crystal morphology . Acetone-hexane systems require careful temperature control to prevent oil formation but can achieve purities exceeding 99% [16].

Yield Optimization Strategies

Comprehensive yield optimization involves coordination of reaction conditions, work-up procedures, and purification techniques [17] [18]. The implementation of optimized stoichiometry (1:1.2 hydrazine:dicarbonyl), copper catalysis (10 mol%), and ethanol solvent provides consistently high yields (88-94%) [17].

Work-up optimization includes careful pH adjustment to 7-8 using sodium bicarbonate solution, followed by extraction with ethyl acetate [16] [18]. Multiple extractions (3 × 50 mL) ensure quantitative product recovery while minimizing emulsion formation [18].

Purification efficiency is maximized through combination techniques employing initial column chromatography followed by recrystallization [16] [17]. This two-step approach consistently delivers products with purities exceeding 98% and overall yields of 82-87% from crude reaction mixtures [16] [17].

Purification MethodPurity (%)Recovery (%)Overall Yield (%)
Column chromatography only94-9692-9585-88
Recrystallization only97-9985-8878-82
Combined method98-99+89-9282-87

Thermodynamic Stability and Thermal Decomposition

Differential scanning calorimetry records show an onset of melting at 112 °C with a single endotherm, demonstrating a monomorphic crystal form [1]. Thermogravimetric analysis indicates negligible mass loss up to 200 °C, followed by one-step degradation (50% mass loss by 330 °C), typical of unsubstituted phenyl-pyrazoles [2]. The calculated standard molar enthalpy of formation in the gas phase (CBS-QB3) is –14.6 kcal mol⁻¹, while the solid-phase value obtained by the Benson group-additivity scheme is –32.2 kcal mol⁻¹, giving a sublimation enthalpy of 17.6 kcal mol⁻¹, comparable with other meta-fluorinated heteroarenes [3].

Thermal parameterExperiment (this work)Computation / literatureSource
Melting onset / °C112 [1]
ΔH_sub (298 K) / kcal mol⁻¹17.6 [3]
Tonset (decomposition) / °C200 [2]

Solubility Profile in Organic and Aqueous Media

Shake-flask determinations at 25 °C give an equilibrium aqueous solubility of 0.43 mg mL⁻¹ at pH 7.0 and 1.02 mg mL⁻¹ at pH 2.0, reflecting limited polarity (topological polar surface area 17.8 Ų) [4]. Solubility rises markedly in polar aprotic solvents: dimethylformamide 50 mg mL⁻¹, dimethyl sulfoxide 42 mg mL⁻¹, acetonitrile 28 mg mL⁻¹ [1]. By contrast, partition experiments between n-octanol and buffer afford log Pₒw = 2.4, fully consistent with the X-log P3 prediction for the neutral molecule [4].

Medium (25 °C)SolubilitypHReference
Water0.43 mg mL⁻¹7.0 [4]
Water1.02 mg mL⁻¹2.0 [4]
Dimethylformamide50 mg mL⁻¹ [1]
Dimethyl sulfoxide42 mg mL⁻¹ [1]
Acetonitrile28 mg mL⁻¹ [1]
log Pₒw (pH 7.4)2.4 [4]

Acid–Base Behaviour and Protonation Sites

The pyrazole nucleus contains one pyridine-like nitrogen and one imidic nitrogen; protonation therefore occurs preferentially at the ring nitrogen in position 2, as shown by density-functional geometry optimisations (lowest-energy N-protonated tautomer stabilised by 4.1 kcal mol⁻¹) [5]. Potentiometric titration in 20% ethanol–water gives a single microscopic acid dissociation constant pKa = 2.51 ± 0.05, matching the parent pyrazole value of 2.49 [6]. Deprotonation of the methyl substituent is not observed below pH 14 because the adjacent nitrogen withdraws electron density, raising the C–H acidity above 30 pKa units (DFT estimate) [7].

SiteCalculated gas-phase basicity / kcal mol⁻¹Aqueous pK_aSource
N-2 (pyrazole)2092.5 ± 0.1 [5] [6]
N-1 (ring NH)196not detected [5]
Benzylic C-H>30 [7]

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

176.07497646 g/mol

Monoisotopic Mass

176.07497646 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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